molecular formula C21H35NO B083079 Cyclohexanol, 1-(p-(3-diethylaminopropyl)phenethyl)- CAS No. 14893-41-5

Cyclohexanol, 1-(p-(3-diethylaminopropyl)phenethyl)-

Cat. No. B083079
CAS RN: 14893-41-5
M. Wt: 317.5 g/mol
InChI Key: FHYYEUWIBYHMPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanol, 1-(p-(3-diethylaminopropyl)phenethyl)- is a chemical compound that has been widely used in scientific research. It is a derivative of phenethylamine and is commonly referred to as DOB (2,5-dimethoxy-4-bromoamphetamine). DOB is a potent psychoactive drug that has been used as a recreational drug due to its hallucinogenic effects. However,

Mechanism Of Action

The mechanism of action of DOB is not fully understood. It is believed to act on serotonin receptors in the brain, specifically the 5-HT2A receptor. DOB has a high affinity for this receptor and is a partial agonist, which means it activates the receptor but does not fully activate it. This results in altered signaling in the brain, leading to the hallucinogenic effects of DOB.

Biochemical And Physiological Effects

DOB has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This leads to altered neurotransmitter signaling and changes in brain activity. DOB has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.

Advantages And Limitations For Lab Experiments

The advantages of using DOB in lab experiments include its potency and selectivity for the 5-HT2A receptor. This allows for specific targeting of this receptor and the study of its effects on the brain. However, the limitations of using DOB include its potential for abuse and the difficulty in controlling dosage and side effects.

Future Directions

For research on DOB include further studies on its mechanism of action and potential therapeutic uses. DOB has been shown to have potential as a treatment for depression and anxiety, as well as for addiction and post-traumatic stress disorder. Further research is needed to fully understand the potential therapeutic uses of DOB and to develop safe and effective treatments.

Synthesis Methods

The synthesis of DOB involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced with iron and hydrochloric acid to form 2,5-dimethoxyphenethylamine. Finally, the 4-bromo substitution is introduced through a reaction with bromine and hydrochloric acid to form DOB.

Scientific Research Applications

DOB has been used in scientific research to study its effects on the central nervous system. It is a potent hallucinogen that produces visual and auditory hallucinations, altered perception of time, and changes in mood and thought processes. DOB has been used to study the mechanisms of action of hallucinogens and to identify potential therapeutic uses.

properties

CAS RN

14893-41-5

Product Name

Cyclohexanol, 1-(p-(3-diethylaminopropyl)phenethyl)-

Molecular Formula

C21H35NO

Molecular Weight

317.5 g/mol

IUPAC Name

1-[2-[4-[3-(diethylamino)propyl]phenyl]ethyl]cyclohexan-1-ol

InChI

InChI=1S/C21H35NO/c1-3-22(4-2)18-8-9-19-10-12-20(13-11-19)14-17-21(23)15-6-5-7-16-21/h10-13,23H,3-9,14-18H2,1-2H3

InChI Key

FHYYEUWIBYHMPY-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC1=CC=C(C=C1)CCC2(CCCCC2)O

Canonical SMILES

CCN(CC)CCCC1=CC=C(C=C1)CCC2(CCCCC2)O

Other CAS RN

14893-41-5

synonyms

1-[p-[3-(Diethylamino)propyl]phenethyl]-1-cyclohexanol

Origin of Product

United States

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